2-(Acetylsulfanyl)butanedioic acid

Description

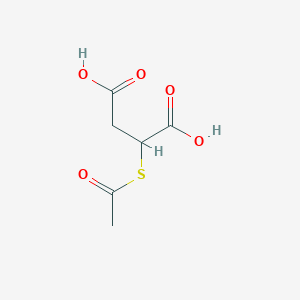

2-(Acetylsulfanyl)butanedioic acid (CAS 6332-90-7) is a sulfur-containing derivative of succinic acid. Its molecular formula is C₆H₈O₅S, with a molecular weight of 192.193 g/mol . The compound features an acetylsulfanyl (-S-Ac) group at the second carbon of the butanedioic acid backbone, alongside two carboxylic acid groups. Key synonyms include s-acetylmercaptosuccinic acid and NSC 38767 .

Properties

IUPAC Name |

2-acetylsulfanylbutanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O5S/c1-3(7)12-4(6(10)11)2-5(8)9/h4H,2H2,1H3,(H,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVOAXTTVWPHOQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SC(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90284736 | |

| Record name | 2-(acetylsulfanyl)butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90284736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6332-90-7 | |

| Record name | NSC38767 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38767 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(acetylsulfanyl)butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90284736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares 2-(Acetylsulfanyl)butanedioic acid with two analogs: 2-(2-fluorophenyl)butanedioic acid and benzilic acid (2-hydroxy-2,2-diphenylacetic acid).

Key Observations:

Backbone Differences :

- This compound and 2-(2-fluorophenyl)butanedioic acid share a succinic acid backbone , while benzilic acid is an acetic acid derivative with a diphenyl-hydroxyl substituent .

- The thioester group in this compound introduces sulfur, which may enhance nucleophilic reactivity compared to the fluorophenyl or hydroxyl groups in the analogs.

Benzilic acid’s diphenyl-hydroxyl structure facilitates its use in the benzilic acid rearrangement, a classic reaction for synthesizing α-hydroxy ketones .

Molecular Weight and Solubility :

- The higher molecular weight of benzilic acid (228.24 g/mol) compared to the other two compounds correlates with its aromatic bulk, likely reducing aqueous solubility.

- This compound’s sulfur and oxygen content may enhance water solubility relative to the fluorophenyl analog.

Reactivity and Functional Group Interactions

- Thioester Reactivity : The acetylsulfanyl group in this compound is susceptible to nucleophilic attack (e.g., by amines or thiols), enabling its use in dynamic covalent chemistry . This contrasts with the inert aromatic ring in 2-(2-fluorophenyl)butanedioic acid.

- Acid Strength : Both this compound and its fluorophenyl analog have two carboxylic acid groups (pKa ~3-5), but the electron-withdrawing fluorine in the latter may slightly increase acidity .

Q & A

Q. Key Challenges :

- Byproduct Formation : Competing esterification or oxidation requires inert atmospheres (N2/Ar) and low temperatures.

- Stereochemical Control : Chiral auxiliaries or catalysts (e.g., organocatalysts) may be needed to avoid racemization .

Q. Validation :

- Spectroscopy : <sup>1</sup>H NMR (δ ~2.8–3.2 ppm for –CH2–S–), <sup>13</sup>C NMR (δ ~170–180 ppm for carbonyl groups), and IR (C=O stretch at ~1700 cm<sup>-1</sup>) .

- Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., calculated [M+H]<sup>+</sup> = 191.04) .

Advanced: How can reaction conditions be optimized to minimize byproducts during synthesis?

Answer:

Optimization involves:

- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates.

- Catalyst Screening : Lewis acids (e.g., ZnCl2) or enzyme-mediated catalysis for regioselective acetylation.

- Temperature Control : Maintaining 0–5°C during acetylation to suppress side reactions.

Q. Data-Driven Approach :

- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., pH, temperature, molar ratios).

- Byproduct Analysis : HPLC or GC-MS to quantify impurities (e.g., acetylated byproducts at Rf = 0.45 in reverse-phase HPLC) .

Basic: What physicochemical properties are critical for handling this compound?

Answer:

Key properties include:

| Property | Value (Estimated) | Method |

|---|---|---|

| LogP | ~1.2 | Computational prediction |

| Hydrogen Bond Donors | 2 (carboxylic acids) | Experimental titration |

| Solubility | >10 mg/mL in DMSO | Shake-flask method |

Q. Implications :

- Low LogP suggests moderate lipid permeability, relevant for cellular uptake studies.

- High solubility in polar solvents aids in formulation for in vitro assays .

Advanced: How can computational modeling predict reactivity in novel environments?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using software like GROMACS.

Q. Case Study :

- Hydrolysis Prediction : DFT reveals the acetylsulfanyl group’s susceptibility to base-catalyzed hydrolysis (activation energy ~25 kJ/mol) .

Basic: Which analytical techniques confirm structural and functional group integrity?

Answer:

- NMR Spectroscopy :

- <sup>1</sup>H NMR: Peaks at δ 3.1–3.3 ppm (–S–CO–CH3) and δ 12.5 ppm (carboxylic protons).

- <sup>13</sup>C NMR: Peaks at δ 30.5 ppm (–CH2–S–) and δ 170–175 ppm (C=O).

- IR Spectroscopy : Stretches at 2550 cm<sup>-1</sup> (S–H, if present) and 1690 cm<sup>-1</sup> (C=O).

- Mass Spectrometry : ESI-MS in negative mode for deprotonated species [M–H]<sup>−</sup> .

Advanced: What in vitro assays are suitable for evaluating biological activity?

Answer:

- Enzyme Inhibition Assays :

- mTOR Pathway : Use kinase activity assays (e.g., ADP-Glo™) to measure ATP-competitive inhibition (IC50 determination) .

- Cellular Viability : MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity.

Q. Data Interpretation :

- Dose-Response Curves : Fit data to Hill equations to calculate EC50 and efficacy.

- Pathway Analysis : Western blotting for downstream markers (e.g., phosphorylated S6K1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.